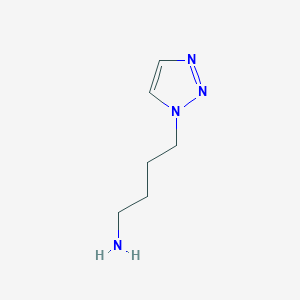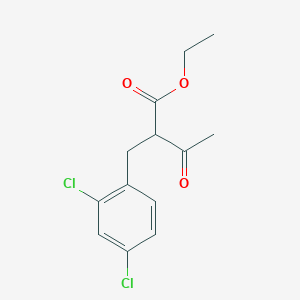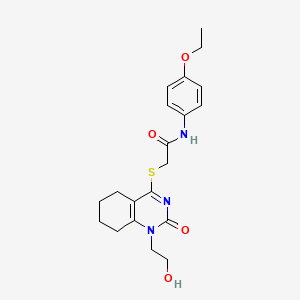![molecular formula C20H16ClN3O4S B2547056 6-chloro-7-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline CAS No. 685135-53-9](/img/structure/B2547056.png)
6-chloro-7-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinoline derivative, which is a type of heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The compound contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It also contains a pyrazole ring, which is a type of aromatic heterocycle .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The specific reactions that this compound can undergo would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinoline derivatives include moderate to high lipophilicity, good thermal stability, and the ability to form stable salts .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of condensed heterotricycles, such as pyrazolo[3,4-c]quinoline derivatives, through processes involving reduction, thermal cyclization, aminoalkylation, and reductive cyclization. These synthetic pathways contribute to the development of novel heterocyclic compounds with potential pharmaceutical applications (Nagarajan & Shah, 1992).
Antimicrobial Activity
A series of novel disubstituted sulfonylquinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity. Some compounds in this series demonstrated significant activity against Gram-positive and Gram-negative bacteria and fungi. These findings highlight the potential of sulfonylquinoxaline derivatives as promising antimicrobial agents (Ammar et al., 2020).
Molecular Docking and Drug Development
Isoxazolequinoxaline derivatives have been synthesized and analyzed for their potential as anti-cancer drugs. Through comprehensive studies including synthesis, crystal structure determination, DFT calculations, Hirshfeld surface analysis, and molecular docking, these compounds have been proposed for further evaluation in drug development processes (Abad et al., 2021).
Structural and Optical Properties for Photodiodes
Quinoline derivatives have been studied for their photovoltaic properties and applications in organic-inorganic photodiode fabrication. Research indicates that certain quinoline derivatives exhibit promising electrical and photovoltaic properties under both dark and illuminated conditions, suggesting their utility in the development of photodiodes (Zeyada et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-7-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-[1,3]dioxolo[4,5-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-29(25,26)24-17(9-16(23-24)12-5-3-2-4-6-12)14-7-13-8-18-19(28-11-27-18)10-15(13)22-20(14)21/h2-8,10,17H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTSZMDMUNMBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)
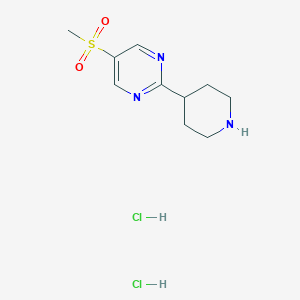
![6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546976.png)
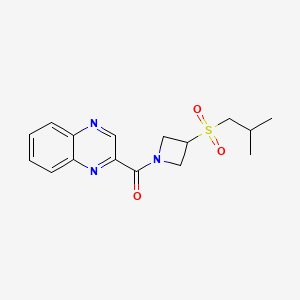
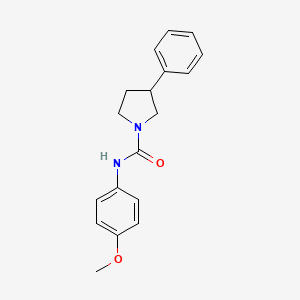
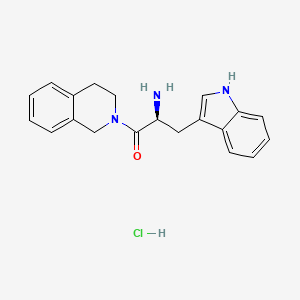
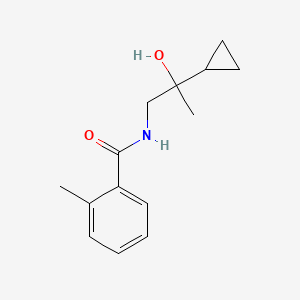
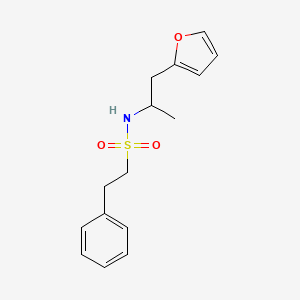
![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)
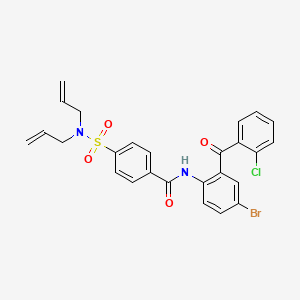
![(E)-tert-butyl 3-((4-(methylamino)-4-oxobut-2-en-1-yl)carbamoyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2546990.png)
